5-Ethylpyridin-2-ol
Overview
Description
The compound 5-Ethylpyridin-2-ol, also known as 2-(5-ethylpyridin-2-yl)ethan-1-ol, is a key intermediate in the synthesis of various pharmaceutical agents, including pioglitazone hydrochloride, which is used for the treatment of diabetes . The importance of this compound in medicinal chemistry is underscored by the efforts to develop efficient synthetic processes that are scalable and environmentally friendly .
Synthesis Analysis
The synthesis of 5-Ethylpyridin-2-ol has been improved to be more efficient and scalable. A solvent-free reaction has been developed, which not only enhances the yield of the compound but also improves the mass efficiency of the starting material, 5-
Scientific Research Applications
Improved Synthesis Processes
Researchers have developed a more efficient process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol, a key intermediate in the synthesis of pioglitazone hydrochloride. This new process is notable for its solvent-free reaction conditions and improved yield, highlighting a significant advancement in the field of organic synthesis and pharmaceutical manufacturing (Mohanty et al., 2014).
Antimicrobial Applications
A series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity. These compounds showed a range of potent to weak antimicrobial effects, with some showing significant inhibition against both bacterial and fungal strains. This research presents a novel class of antimicrobial agents with potential applications in the treatment of various infections (Gaonkar et al., 2006).
N-oxide Synthesis
The study of the reaction of 2-methyl-5-ethynylpyridine N-oxide with aliphatic and aromatic amines to obtain N-oxides of pyridylacetylenic amines showcases an innovative approach to synthesizing pyridine derivatives. This work contributes to the field of organic chemistry by exploring new synthetic routes and the potential application of these compounds in various chemical processes (Ikramov et al., 2021).
Memory Enhancement Studies
Compounds derived from 5-Ethylpyridin-2-ol have been studied for their effects on memory enhancement in mice. These studies offer insights into the potential therapeutic applications of these compounds for treating memory-related disorders (Li Ming-zhu, 2010).
Novel Synthesis Routes
Research into new synthesis routes for 2-methyl-5-ethylpyridine from cyclic acetaldehyde ammonia trimer demonstrates innovative approaches to producing pyridine derivatives. This work could have significant implications for the development of new materials and chemicals (Moioli et al., 2017).
Future Directions
properties
IUPAC Name |
5-ethyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQFHJGBAPKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598403 | |
Record name | 5-Ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylpyridin-2-ol | |
CAS RN |
53428-03-8 | |
Record name | 5-Ethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ETHYL-2-PYRIDINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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